

Bromoacetonitrile: A Versatile Electrophilic Probe for Chemical Biology and Synthetic Chemistry

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Compound of Interest

Compound Name: *Bromoacetonitrile*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetonitrile (BrCH_2CN) is a highly reactive, bifunctional molecule that has garnered significant interest across various scientific disciplines. Its utility as a versatile building block in organic synthesis, a potential tool in chemical proteomics, and its presence as an environmental disinfection byproduct underscore the importance of a comprehensive understanding of its chemical and biological properties. This technical guide provides an in-depth overview of **bromoacetonitrile**, with a focus on potential research areas. It covers its physicochemical properties, synthesis, and reactivity, and delves into its applications in the construction of bioactive heterocyclic scaffolds. Furthermore, this guide explores its toxicological profile, its role as a covalent modifier in proteomics, and the cellular signaling pathways it perturbs. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are provided to facilitate further research and application.

Introduction

Bromoacetonitrile is a colorless to pale yellow liquid characterized by the presence of a reactive bromine atom and a nitrile group. This unique combination of functional groups makes it a potent electrophile and a valuable synthon for introducing the cyanomethyl moiety in

organic synthesis. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Concurrently, **bromoacetonitrile** is recognized as a disinfection byproduct (DBP) formed during water chlorination, which raises environmental and health concerns due to its toxicity.[4][5] This duality of **bromoacetonitrile** as both a useful reagent and a potential toxin makes it a compelling subject for further investigation.

Physicochemical and Toxicological Properties

A thorough understanding of the physical, chemical, and toxicological properties of **bromoacetonitrile** is crucial for its safe handling and effective application in research.

Physicochemical Data

The key physicochemical properties of **bromoacetonitrile** are summarized in the table below for easy reference.

| Property | Value | Reference(s) |
|---------------------------------------|------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C ₂ H ₂ BrN | [5][6] |
| Molecular Weight | 119.95 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 149-150 °C (lit.) | [5] |
| Density | 1.722 g/mL at 25 °C (lit.) | [7] |
| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform. | [2][6] |
| Refractive Index (n _{20/D}) | 1.479 (lit.) | [7] |
| Vapor Pressure | 24 mmHg at 60-62 °C | [5] |

Toxicological Data

Bromoacetonitrile is classified as a toxic and hazardous substance. Its exposure can lead to severe irritation of the eyes, skin, and respiratory tract.[8] The primary mechanism of its toxicity

involves the alkylation of nucleophilic biomolecules, including DNA and proteins.^[5]

| Toxicity Metric | Value | Species | Route | Reference(s) |
|-------------------|-----------|---------------------|-----------------|----------------|
| LD50 (Oral) | 100 mg/kg | Not Specified (ATE) | Oral | ^[8] |
| LD50 (Dermal) | 300 mg/kg | Not Specified (ATE) | Dermal | ^[8] |
| LC50 (Inhalation) | 3 mg/L | Not Specified (ATE) | Inhalation (4h) | ^[8] |

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).^[5]

Synthesis of Bromoacetonitrile

Several methods for the synthesis of **bromoacetonitrile** have been reported, with varying yields and scalability.

Bromination of Acetonitrile

A common laboratory-scale synthesis involves the direct bromination of acetonitrile.

- **Method 1: Using N-Bromosuccinimide (NBS)** This method involves the reaction of acetonitrile with N-bromosuccinimide, often in a solvent like carbon tetrachloride and initiated by a radical initiator or UV light.^{[9][10]}
- **Method 2: Using Bromine and a Catalyst** Another approach utilizes elemental bromine with a catalyst under specific reaction conditions. A reported photochemical reaction involves treating acetonitrile with bromine under UV irradiation in the presence of hydrochloric acid gas, affording **bromoacetonitrile** with a yield of 47.2%.^[9]

Halogen Exchange from Chloroacetonitrile

Bromoacetonitrile can also be prepared from chloroacetonitrile through a halogen exchange reaction.

- **Method: Finkelstein Reaction** This method involves reacting chloroacetonitrile with an inorganic bromide salt, such as sodium bromide or potassium bromide, often in the presence of a catalyst like sodium iodide in a suitable solvent.^[11] A patent describes a method where chloroacetonitrile is refluxed with sodium bromide and a catalytic amount of sodium iodide in acetonitrile, achieving a yield of 78%.^[11]

Potential Research Areas and Applications

The unique reactivity of **bromoacetonitrile** opens up numerous avenues for research and application, particularly in organic synthesis and chemical biology.

Synthesis of Heterocyclic Compounds

Bromoacetonitrile is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

2,4-Disubstituted imidazoles can be synthesized through the condensation of amidines with α -haloketones. While **bromoacetonitrile** itself is not an α -haloketone, its derivatives or its use in multi-step syntheses can lead to imidazole formation. A general, adaptable protocol for this transformation is provided below.^{[2][12]}

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis). **Bromoacetonitrile** can be used to generate suitable 1,3-dicarbonyl precursors or related synthons for pyrazole ring formation.^[1]

1,2,3-Triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). **Bromoacetonitrile** can be converted to cyanomethyl azide, a key intermediate for this reaction, or used in one-pot procedures starting from a bromo derivative, sodium azide, and an alkyne.^[13]

Covalent Probe in Chemical Proteomics

The electrophilic nature of **bromoacetonitrile** makes it an effective covalent probe for labeling nucleophilic amino acid residues in proteins, primarily cysteine.^[4] This reactivity can be harnessed in chemical proteomics workflows to identify novel drug targets, profile enzyme activity, and map protein-protein interactions.

Bromoacetonitrile-containing fragments can be used in fragment-based ligand discovery (FBLD) to identify and validate binding pockets on target proteins. The formation of a covalent bond can trap weakly interacting fragments, facilitating their identification by mass spectrometry.

In a competitive ABPP workflow, a library of compounds can be screened for their ability to compete with a **bromoacetonitrile**-based probe for binding to the active site of an enzyme. This allows for the identification of potent and selective inhibitors.[\[14\]](#)[\[15\]](#)

Induction of Cellular Signaling Pathways

Bromoacetonitrile's toxicity is linked to its ability to induce cellular stress, leading to the activation of specific signaling pathways, ultimately culminating in apoptosis.

As a DNA and protein alkylating agent, **bromoacetonitrile** can cause significant cellular damage, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of a cascade of caspases, the executioners of apoptosis.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Cellular stress induced by **bromoacetonitrile**, such as oxidative stress and DNA damage, is known to activate MAP kinase pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are key regulators of apoptosis.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Covalent modification of proteins by **bromoacetonitrile** can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress-mediated apoptosis.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocols

The following protocols are provided as a starting point for researchers interested in exploring the chemistry and biology of **bromoacetonitrile**.

Synthesis of Bromoacetonitrile from Chloroacetonitrile

This protocol is adapted from a patented procedure.[\[11\]](#)

- **Reaction Setup:** To a 50 mL round-bottom flask, add acetonitrile (10 mL), chloroacetonitrile (2.00 g), sodium bromide (3.27 g), and sodium iodide (0.39 g, 0.1 eq).

- Reaction: Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to afford **bromoacetonitrile**. (Expected yield: ~78%).

General Protocol for the Synthesis of 2,4-Disubstituted Imidazoles

This protocol is adapted from a procedure for the synthesis of imidazoles from α -bromo ketones and can be adapted for **bromoacetonitrile** derivatives.^[2]

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge tetrahydrofuran (THF) (500 mL) and water (125 mL).
- Amidine Preparation: Add the desired amidine hydrochloride monohydrate (0.29 mol) followed by the slow, portionwise addition of potassium bicarbonate (0.57 mol).
- Reaction: Vigorously heat the mixture to reflux. Add a solution of the appropriate α -bromo cyanomethyl derivative (0.29 mol) in THF (325 mL) dropwise over 30 minutes while maintaining reflux.
- Workup: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Collect the solid product by filtration.
- Purification: Wash the filter cake with water and air-dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether/hexanes).

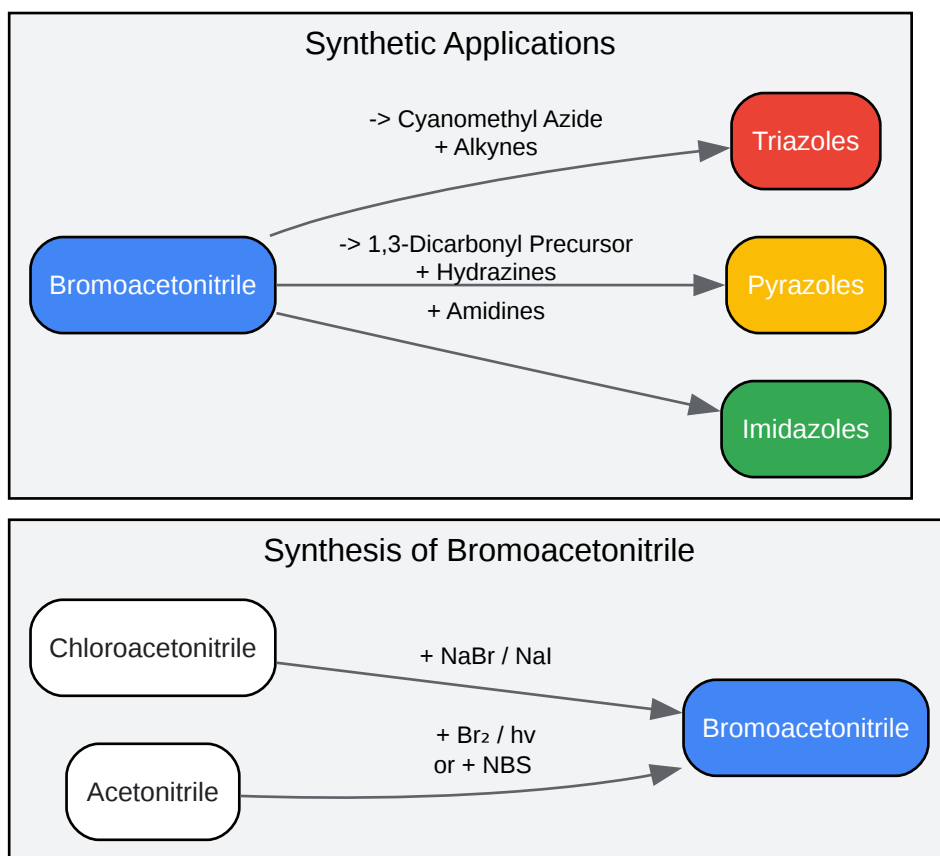
Chemoproteomics Workflow for Target Identification of Bromoacetonitrile

This is a representative workflow for identifying the protein targets of **bromoacetonitrile** using a competitive activity-based protein profiling (ABPP) approach.^{[4][14][15]}

- Cell Lysate Preparation: Prepare a proteome lysate from the cells or tissue of interest.
- Competitive Incubation: Aliquot the lysate and treat with either a vehicle control (e.g., DMSO) or varying concentrations of **bromoacetonitrile** for a defined period.
- Probe Labeling: Add a cysteine-reactive probe with a reporter tag (e.g., a biotinylated or fluorescent iodoacetamide) to all samples to label the cysteine residues that were not modified by **bromoacetonitrile**.
- Protein Enrichment/Analysis:
 - For biotinylated probes, enrich the labeled proteins using streptavidin beads.
 - For fluorescent probes, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
- Mass Spectrometry Analysis: Digest the enriched proteins (or total proteome) with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of modification.
- Data Analysis: Quantify the changes in probe labeling in the presence and absence of **bromoacetonitrile** to identify the proteins that are covalently modified by **bromoacetonitrile**.

Visualizations

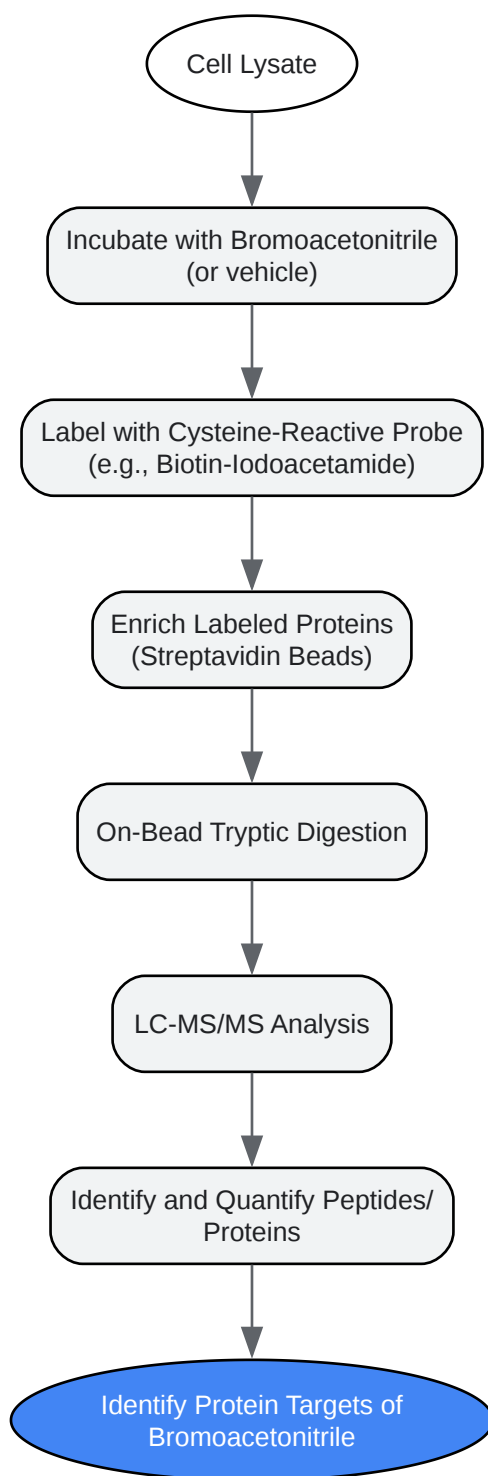
Synthetic Pathways



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Caption: Synthetic routes to and from **bromoacetonitrile**.

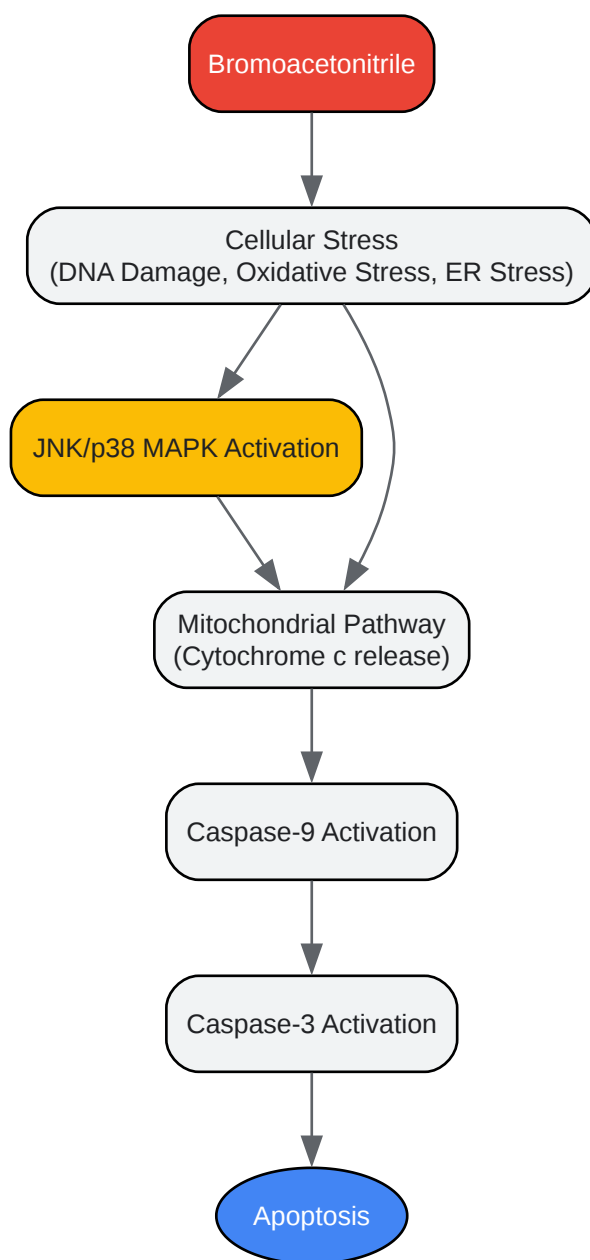
Experimental Workflows



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Caption: Chemoproteomics workflow for target identification.

Signaling Pathways



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Caption: **Bromoacetonitrile**-induced apoptotic signaling pathway.

Conclusion

Bromoacetonitrile is a molecule of significant interest due to its dual role as a versatile synthetic intermediate and a toxic environmental contaminant. Its reactivity provides a rich platform for the development of novel synthetic methodologies for constructing biologically relevant heterocyclic compounds. Furthermore, its ability to act as a covalent probe opens up

exciting opportunities in chemical proteomics for target discovery and validation. However, its inherent toxicity necessitates careful handling and a deeper understanding of its mechanisms of action at the cellular and molecular levels. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and professionals in drug development, encouraging further exploration into the multifaceted nature of **bromoacetonitrile**. Future research focusing on developing greener synthetic routes, designing more selective **bromoacetonitrile**-based probes, and elucidating the intricate details of its induced signaling pathways will undoubtedly contribute to advancements in both chemistry and biology.

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